Sucrose - 92004-84-7

Sucrose

Catalog Number: EVT-7933151
CAS Number: 92004-84-7
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose units linked by an α-(1→2)-glycosidic bond. [, , , , , , ] It is primarily obtained from sugarcane (Saccharum officinarum) or sugar beet (Beta vulgaris) and serves as a major carbohydrate source in the human diet. [, , ] Beyond its nutritional role, sucrose finds extensive applications in various scientific research fields, including plant biology, food science, and microbiology. [, , , , , , , , , , , , , , , ]

Future Directions
  • Developing Sucrose-Based Biomaterials: Sucrose has potential as a building block for biodegradable and biocompatible materials for various applications, including drug delivery and tissue engineering. []
  • Understanding the Role of Sucrose in Plant-Microbe Interactions: Investigating how plants and microorganisms interact and communicate through sucrose signaling could lead to novel strategies for improving plant health and productivity. []
  • Engineering Sucrose Metabolism for Enhanced Crop Yield: Modifying sucrose metabolism in plants could potentially lead to increased biomass production and improved crop yield. []
  • Developing Novel Sucrose-Based Sweeteners: Research into sucrose derivatives and analogs could lead to the development of new sweeteners with improved taste profiles and reduced caloric content. []
  • Utilizing Sucrose as a Sustainable Feedstock: Exploring the use of sucrose as a renewable feedstock for the production of bio-based chemicals and materials could contribute to a more sustainable future. []
Source

Sucrose is predominantly derived from sugarcane (Saccharum officinarum) and sugar beets (Beta vulgaris), where it is synthesized through photosynthesis. In plants, sucrose acts as a transport form of carbohydrates, facilitating the movement of energy from leaves to other parts of the plant.

Classification

Chemically, sucrose belongs to the class of carbohydrates known as saccharides. It is classified as a non-reducing sugar due to the absence of a free aldehyde or ketone group. Sucrose can be further categorized into:

  • Monosaccharides: Glucose and fructose are the building blocks of sucrose.
  • Disaccharides: Sucrose itself, formed by the glycosidic bond between glucose and fructose.
Synthesis Analysis

Methods

The synthesis of sucrose can occur through both enzymatic and chemical methods.

  1. Enzymatic Synthesis:
    • Sucrose can be synthesized from glucose-1-phosphate and fructose using the enzyme sucrose phosphorylase. This method is advantageous due to its specificity and mild reaction conditions .
    • Another enzymatic approach involves sucrose synthase, which catalyzes the reversible conversion of sucrose to UDP-glucose and fructose .
  2. Chemical Synthesis:
    • Chemical synthesis typically involves the glycosylation reaction between glucose and fructose under acidic conditions, although this method may produce unwanted by-products .

Technical Details

Enzymatic methods often operate at temperatures between 30°C to 70°C, using specific enzyme concentrations to optimize yields. For example, using lipase for esterification reactions can yield high conversion rates with minimal side reactions .

Molecular Structure Analysis

Structure

Sucrose has a molecular formula of C₁₂H₂₂O₁₁. Its structure consists of two monosaccharides linked by an α(1→2) glycosidic bond:

  • Glucose: A six-carbon aldose.
  • Fructose: A five-carbon ketose.

Data

The molecular weight of sucrose is approximately 342.30 g/mol. The structure can be represented as follows:

C12H22O11\text{C}_{12}\text{H}_{22}\text{O}_{11}

In its solid state, sucrose forms crystalline structures that are stable under normal conditions.

Chemical Reactions Analysis

Reactions

Sucrose undergoes various chemical reactions including hydrolysis, fermentation, and caramelization:

  1. Hydrolysis: In the presence of water and acid or enzymes (such as invertase), sucrose can be hydrolyzed into its constituent monosaccharides:
    C12H22O11+H2OC6H12O6+C6H12O6\text{C}_{12}\text{H}_{22}\text{O}_{11}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_{12}\text{O}_6+\text{C}_6\text{H}_{12}\text{O}_6
  2. Fermentation: Yeast can ferment sucrose into ethanol and carbon dioxide, which is utilized in baking and brewing industries.
  3. Caramelization: When heated above 160°C, sucrose undergoes thermal decomposition leading to caramel formation.

Technical Details

The rate of hydrolysis can be influenced by pH levels and temperature, with optimal conditions typically around pH 4-5 for enzymatic reactions .

Mechanism of Action

Process

The mechanism by which sucrose functions in biological systems primarily involves its role in energy metabolism:

  • Energy Source: Upon hydrolysis into glucose and fructose, these monosaccharides enter glycolysis for ATP production.
  • Transport: Sucrose serves as a transport carbohydrate in plants, moving from photosynthetic tissues to non-photosynthetic tissues.

Data

Studies indicate that the enzymatic breakdown of sucrose through invertase results in rapid energy release, making it an efficient source for cellular respiration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Highly soluble in water (approximately 2000 g/L at 20°C).
  • Melting Point: Approximately 186°C.

Chemical Properties

Relevant analyses such as thermogravimetric analysis have shown that sucrose decomposes at elevated temperatures with significant weight loss occurring above 160°C .

Applications

Scientific Uses

Sucrose finds extensive applications across various fields:

  • Food Industry: Used as a sweetener, preservative, and texture enhancer.
  • Pharmaceuticals: Acts as an excipient in drug formulations.
  • Biotechnology: Utilized in cell culture media as an energy source for microbial growth.

In addition to these applications, recent research highlights the potential use of sucrose esters as emulsifiers in food products due to their favorable properties .

Properties

CAS Number

92004-84-7

Product Name

Sucrose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1

InChI Key

CZMRCDWAGMRECN-UGDNZRGBSA-N

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine.
Very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether.
water solubility = 2.12X10+6 mg/l @ 25 °C
2100.0 mg/mL
Solubility in water, g/100ml at 25 °C: 200
200%

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O

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